Ethyl 3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-2-[(tert-butoxycarbonyl)amino]propanoate
CAS No.: 1396968-80-1
Cat. No.: VC7148820
Molecular Formula: C18H24BrNO5S
Molecular Weight: 446.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396968-80-1 |
|---|---|
| Molecular Formula | C18H24BrNO5S |
| Molecular Weight | 446.36 |
| IUPAC Name | ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C18H24BrNO5S/c1-5-24-16(22)14(20-17(23)25-18(2,3)4)10-26-11-15(21)12-6-8-13(19)9-7-12/h6-9,14H,5,10-11H2,1-4H3,(H,20,23) |
| Standard InChI Key | WOOJBAVJNNRNPS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CSCC(=O)C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
The compound’s IUPAC name, ethyl 3-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflects its multifunctional design. Key structural elements include:
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A 4-bromophenyl ketone group contributing to aromatic stability and electrophilic reactivity.
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A tert-butoxycarbonyl (Boc) group protecting the amine, enhancing solubility and preventing unwanted side reactions during synthesis.
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An ethyl ester moiety that facilitates further functionalization via hydrolysis or transesterification.
The SMILES notation (CCOC(=O)C(CSCC(=O)C1=CC=C(C=C1)Br)NC(=O)OC(C)(C)C) and InChIKey (WOOJBAVJNNRNPS-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical configuration.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄BrNO₅S |
| Molecular Weight | 446.36 g/mol |
| CAS Registry Number | 1396968-80-1 |
| PubChem Compound ID | 2765873 |
| Solubility | Not publicly available |
The absence of solubility data underscores the need for empirical studies to optimize its use in reaction systems.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound typically involves multi-step organic reactions, leveraging protective group chemistry and cross-coupling strategies :
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Boc Protection: The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to prevent undesired nucleophilic reactions.
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Sulfanyl Linkage Formation: A thioether bond is established via nucleophilic substitution between a mercaptoacetone derivative and a brominated intermediate.
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Esterification: The carboxylic acid precursor is converted to its ethyl ester using ethanol under acidic or enzymatic conditions.
Example reagents and conditions from analogous syntheses :
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Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) for amide bond formation.
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Bases: N,N-Diisopropylethylamine (DIPEA) to deprotonate intermediates.
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Solvents: Dichloromethane (DCM) or ethyl acetate for extractions.
Challenges and Optimization
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Steric Hindrance: The Boc group may impede reaction rates, necessitating elevated temperatures or prolonged reaction times.
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Purification: Reverse-phase chromatography (e.g., acetonitrile/water with trifluoroacetic acid) is often required to isolate the pure product .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
This compound serves as a key intermediate in the preparation of neurologically active agents and protease inhibitors . For instance:
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Neuraminidase Inhibitors: Structural analogs featuring Boc-protected amines and aromatic ketones are prevalent in antiviral drug candidates, as seen in patents for compounds like oseltamivir derivatives .
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Peptide Mimetics: The ethyl ester can be hydrolyzed to a carboxylic acid, enabling conjugation to peptide backbones for enhanced bioavailability.
Case Study: Antiapoptotic Protein Inhibitors
Research from Servier Oncology R&D highlights the use of structurally related Boc-protected amines in developing inhibitors of Bcl-2 and Mcl-1, proteins implicated in cancer cell survival. The compound’s thioether linkage and aromatic system may contribute to binding affinity by engaging hydrophobic pockets in target proteins.
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Key Differences | Applications |
|---|---|---|
| Ethyl 3-(benzylsulfanyl)-2-[(Boc)amino]propanoate | Lacks bromophenyl group; simpler aromatic system | Peptide synthesis |
| 4-Bromophenyl tert-butyl carbonate | No ester or sulfanyl groups | Polymer chemistry |
The 4-bromophenyl moiety in the subject compound enhances its utility in Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aromatic ring.
Reactivity Trends
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Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to the para position, though steric bulk from the Boc group may limit reactivity.
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Reductive Amination: The ketone group could be reduced to an alcohol or amine for further functionalization.
Future Directions and Challenges
Research Opportunities
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Solubility Studies: Systematic evaluation in polar aprotic solvents (e.g., DMSO, DMF) to guide formulation.
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Biological Screening: Testing against cancer cell lines or viral neuraminidases to identify lead compounds.
Industrial Scalability
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Cost-Efficiency: Brominated precursors and Boc-protecting reagents may increase production costs, necessitating alternative synthetic routes.
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Green Chemistry: Exploring biocatalytic methods or solvent-free conditions to improve sustainability.
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